molecular formula C25H18BrClN2O5 B11695047 (5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11695047
M. Wt: 541.8 g/mol
InChI Key: JZRCSXIZEWYTHN-YBFXNURJSA-N
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Description

(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with various functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions.

    Introduction of Substituents: The benzyloxy, bromo, methoxy, and chlorophenyl groups are introduced through various substitution reactions, often involving halogenation, alkylation, and nucleophilic aromatic substitution.

    Final Assembly: The final step involves the condensation of the substituted pyrimidine with the benzylidene group under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The methoxy and benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the double bond in the benzylidene group, forming a saturated derivative.

    Substitution: The bromo and chloro groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce saturated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H18BrClN2O5

Molecular Weight

541.8 g/mol

IUPAC Name

(5E)-5-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C25H18BrClN2O5/c1-33-21-13-16(12-20(26)22(21)34-14-15-5-3-2-4-6-15)11-19-23(30)28-25(32)29(24(19)31)18-9-7-17(27)8-10-18/h2-13H,14H2,1H3,(H,28,30,32)/b19-11+

InChI Key

JZRCSXIZEWYTHN-YBFXNURJSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)Br)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)Br)OCC4=CC=CC=C4

Origin of Product

United States

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